molecular formula C14H11N3O2 B062191 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 190121-98-3

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B062191
CAS No.: 190121-98-3
M. Wt: 253.26 g/mol
InChI Key: DHECXHLTHIHBEI-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes an aminophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, can help in obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may interfere with DNA replication and cell division, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions.

    3-Aminophenylacetic acid: Contains an amino group and a carboxylic acid group but lacks the benzimidazole ring.

    Benzimidazole-5-carboxylic acid: Similar structure but without the aminophenyl group.

Uniqueness

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both an aminophenyl group and a carboxylic acid group attached to the benzimidazole ring. This combination of functional groups allows for a wide range of chemical modifications and enhances its potential for various applications in research and industry.

Biological Activity

2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is structurally characterized by a benzimidazole core linked to an amino group and a carboxylic acid moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N4O2\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains.

Microorganism MIC (µg/mL) Standard
Staphylococcus aureus32Kanamycin (64)
Escherichia coli16Ciprofloxacin (32)
Pseudomonas aeruginosa64Gentamicin (128)

These results indicate that the benzimidazole framework is conducive to antimicrobial activity, potentially due to its ability to interfere with bacterial cell wall synthesis or protein function .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have also been explored. A study focused on the synthesis of new benzimidazole compounds indicated that they exhibit activity against viruses such as the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). The synthesized compounds showed varying degrees of effectiveness, with some derivatives achieving IC50 values in the low micromolar range.

Compound IC50 (µM) CC50 (µM) Selectivity Index
Compound 1219.1752.2539.3
Compound 1349.4148030.03

These findings suggest that modifications to the benzimidazole structure can enhance antiviral efficacy while maintaining low cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Research indicates that certain benzimidazole derivatives can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Compound Cell Line Viability Reduction (%)
Benzimidazole Derivative AA54967.4
Benzimidazole Derivative BMCF-759.5

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, mediated through interactions with specific molecular targets within cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several benzimidazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds bearing amino and carboxylic acid groups exhibited superior activity compared to those lacking these functional groups.
  • Antiviral Screening : A series of synthesized benzimidazoles were tested against HCV in vitro, revealing that structural modifications significantly influenced their antiviral potency. Compounds with electron-donating groups showed enhanced binding affinity to viral polymerases.
  • Anticancer Investigations : In vitro assays demonstrated that specific benzimidazole derivatives effectively inhibited the proliferation of A549 cells by inducing apoptosis, highlighting their potential as lead compounds for further development in cancer therapy.

Properties

IUPAC Name

2-(3-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECXHLTHIHBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356933
Record name 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190121-98-3
Record name 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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